molecular formula C9H8N2O2 B14142263 [3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol CAS No. 158840-80-3

[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol

Cat. No.: B14142263
CAS No.: 158840-80-3
M. Wt: 176.17 g/mol
InChI Key: URTWCPNWWBGKFK-UHFFFAOYSA-N
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Description

[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol: is a heterocyclic compound that features both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-4-carboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with an appropriate reagent to form the oxazole ring. The final step involves the reduction of the oxazole derivative to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol can undergo oxidation reactions to form corresponding oxazole derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, particularly at the pyridine ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products: The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: In chemistry, [3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on their specific modifications.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It can also be used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various downstream signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
  • 3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
  • 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids

Comparison: Compared to these similar compounds, [3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol is unique due to its specific combination of pyridine and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential for functionalization further enhance its utility in research and industry.

Properties

IUPAC Name

(3-pyridin-4-yl-1,2-oxazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-6-8-5-9(11-13-8)7-1-3-10-4-2-7/h1-5,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTWCPNWWBGKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293713
Record name 3-(4-Pyridinyl)-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158840-80-3
Record name 3-(4-Pyridinyl)-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158840-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Pyridinyl)-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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